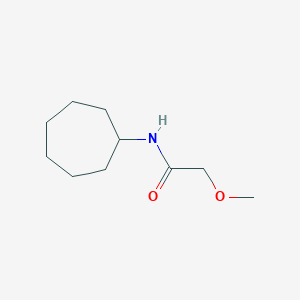![molecular formula C18H27NO3 B7645516 (3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid, also known as ACPD, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a range of biochemical and physiological effects, making it an interesting area of research for scientists in various fields.
Mécanisme D'action
(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid acts as an agonist for the metabotropic glutamate receptor, specifically the mGluR1 and mGluR5 subtypes. This leads to the activation of intracellular signaling pathways, ultimately resulting in changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
The activation of mGluR1 and mGluR5 by this compound has been shown to have a range of biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of calcium signaling, and the modulation of ion channels. This compound has also been shown to have neuroprotective effects, particularly in the context of ischemic injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid in lab experiments is its specificity for mGluR1 and mGluR5. This allows for targeted manipulation of these receptors, without affecting other glutamate receptors. However, one limitation is the potential for off-target effects, particularly at high concentrations.
Orientations Futures
There are many potential future directions for research on (3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid. One area of interest is the development of more selective agonists for mGluR1 and mGluR5, which could have improved therapeutic potential. Another area of interest is the investigation of the role of this compound in other neurological processes, such as learning and memory. Additionally, the potential use of this compound in combination with other drugs or therapies is an area of ongoing research.
Méthodes De Synthèse
(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of 1-adamantanecarboxylic acid with piperidine and acetic anhydride. Other methods involve the use of alternative starting materials, such as 1-adamantanol or 1-adamantylamine.
Applications De Recherche Scientifique
(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been found to modulate glutamate receptors, which are involved in a range of neurological processes. This makes this compound a potential candidate for the treatment of conditions such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c20-16(19-3-1-2-15(11-19)17(21)22)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h12-15H,1-11H2,(H,21,22)/t12?,13?,14?,15-,18?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEOUVJJIKMACK-URZJAHPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-1-[(2-chlorophenyl)methyl]-N-[2-(4-chlorophenyl)sulfanylethyl]piperidine-3-carboxamide](/img/structure/B7645434.png)
![N-cyclopropyl-N'-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]oxamide](/img/structure/B7645439.png)
![N-[(1R,2R)-2-aminocyclohexyl]naphthalene-2-carboxamide](/img/structure/B7645446.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea](/img/structure/B7645452.png)
![N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7645456.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B7645468.png)



![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)